
2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety, an ethyl group, and a dimethylacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine, which is commercially available or can be synthesized through chlorination of pyridine.
Alkylation: The 2-chloropyridine is subjected to alkylation with ethylamine to introduce the ethyl group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Acylation: The resulting intermediate is then acylated with N,N-dimethylacetamide chloride to form the final product. This step requires the use of a suitable solvent like dichloromethane and a catalyst such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: Analytical methods like HPLC and NMR spectroscopy are employed to verify the identity and purity of the final product.
化学反応の分析
Types of Reactions
2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学的研究の応用
2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-Chloropyridine: A precursor in the synthesis of the compound.
N,N-Dimethylacetamide: A related compound with similar functional groups.
Ethylamine: Another related compound used in the synthesis.
Uniqueness
2-(((2-Chloropyridin-4-yl)methyl)(ethyl)amino)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C12H18ClN3O |
|---|---|
分子量 |
255.74 g/mol |
IUPAC名 |
2-[(2-chloropyridin-4-yl)methyl-ethylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H18ClN3O/c1-4-16(9-12(17)15(2)3)8-10-5-6-14-11(13)7-10/h5-7H,4,8-9H2,1-3H3 |
InChIキー |
WVONMVIPSNYJOP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC(=NC=C1)Cl)CC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)
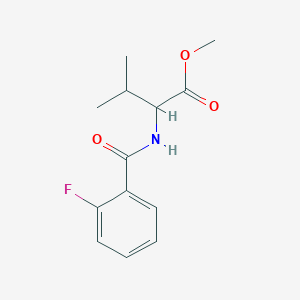

![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)
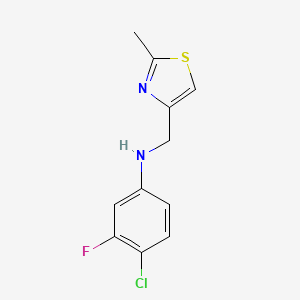
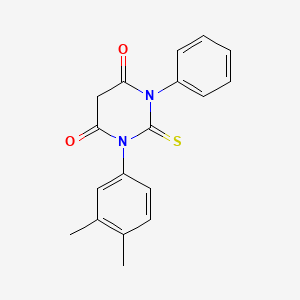
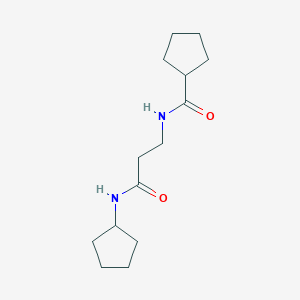
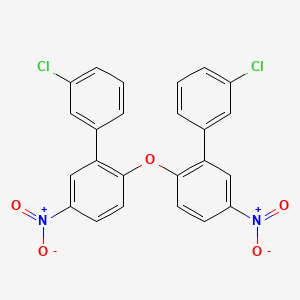
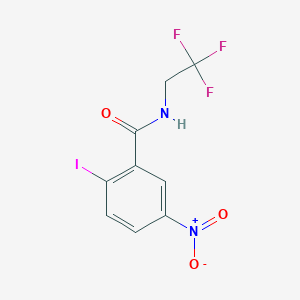
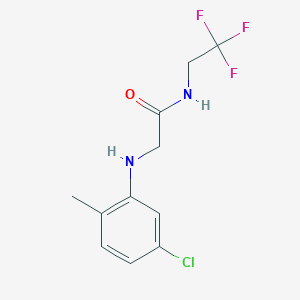
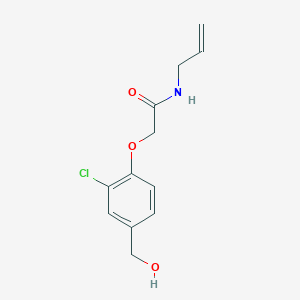
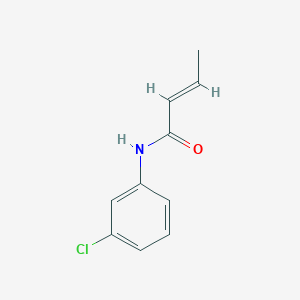
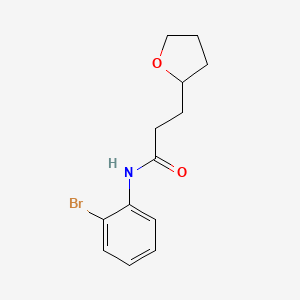
![4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)
